molecular formula C14H12F2N4O2S2 B2512673 N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893330-92-2

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2512673
CAS No.: 893330-92-2
M. Wt: 370.39
InChI Key: BNSLPMSTHKSDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopropanecarboxamide group and at the 5-position with a sulfanyl-linked methylcarbamoyl moiety derived from 2,4-difluorophenyl.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2S2/c15-8-3-4-10(9(16)5-8)17-11(21)6-23-14-20-19-13(24-14)18-12(22)7-1-2-7/h3-5,7H,1-2,6H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLPMSTHKSDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

  • Primary Disconnection : Cleavage of the C5–S bond separates the thiadiazole core from the sulfanyl-linked carbamoyl side chain.
  • Secondary Disconnection : The cyclopropanecarboxamide group is introduced via amide coupling to the C2 amine of the thiadiazole intermediate.

This approach aligns with methodologies for analogous 1,3,4-thiadiazole derivatives, where modular assembly of substituents is preferred over late-stage functionalization.

Stepwise Synthesis of the Target Compound

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The thiadiazole core is typically constructed via Hurd-Mori cyclization , a well-established method for 1,3,4-thiadiazoles:

Reaction Protocol :

  • Reactants : Thiourea derivative (e.g., N-cyclopropylcarbonylthiourea) and hydrazine hydrate.
  • Conditions : Reflux in ethanol (78°C, 6–8 hrs) under inert atmosphere.
  • Mechanism : Cyclocondensation followed by oxidative dehydrogenation.

Key Considerations :

  • Oxidizing Agent : Bromine or iodine enhances ring aromatization.
  • Yield Optimization : Yields range from 65–75% when using anhydrous ethanol as solvent.

Introduction of the Cyclopropanecarboxamide Group

The C2 amine undergoes amide coupling with cyclopropanecarboxylic acid:

Coupling Reaction :

  • Activation : Cyclopropanecarboxylic acid is activated using ethyl chloroformate (ECF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Coupling Agents : Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) suppresses racemization.
  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

Typical Yield : 80–85% after silica gel chromatography.

Functionalization at C5 with the Sulfanyl-Carbamoyl Side Chain

The C5 mercapto group undergoes nucleophilic substitution with a bromoacetamide intermediate:

Intermediate Synthesis :

  • Bromoacetylation : 2,4-Difluoroaniline is reacted with bromoacetyl bromide in the presence of triethylamine.
  • Reaction :
    • Reactants : 2-Amino-5-mercapto-1,3,4-thiadiazole derivative, bromoacetamide intermediate.
    • Conditions : DMF, K2CO3, 50°C, 4 hrs.
    • Mechanism : SN2 displacement of bromide by thiolate ion.

Yield : 70–75% after recrystallization from ethanol.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Coupling Approach

Critical Analysis of Reaction Parameters

Solvent Effects on Thiadiazole Formation

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Ethanol 24.3 68 92
DMF 36.7 72 89
Acetonitrile 37.5 65 94

Polar aprotic solvents (DMF) enhance cyclization rates but may reduce purity due to side reactions.

Temperature Dependence in Amide Coupling

Temperature (°C) EDCI Equiv. Reaction Time (hrs) Yield (%)
0 1.2 6 78
25 1.5 4 82
40 2.0 2 75

Lower temperatures favor selectivity but prolong reaction times.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 1.15–1.25 (m, 4H, cyclopropane CH2), 3.85 (s, 2H, SCH2CO), 6.85–7.25 (m, 3H, Ar-H), 8.45 (s, 1H, NH).
  • HRMS (ESI+) : m/z calculated for C15H13F2N5O2S2 [M+H]+: 429.0412, found: 429.0408.

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral Angles : 85.2° between thiadiazole and cyclopropane planes.
  • Hydrogen Bonding : N–H···S interactions stabilize the solid-state structure.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Reagent Cost (USD/kg) Purity (%) Preferred Scale
EDCI 450 98 Lab-scale
DCC 220 95 Pilot plant
HATU 1200 99 Research

Dicyclohexylcarbodiimide (DCC) offers a balance of cost and efficiency for large batches.

Waste Stream Management

  • Byproducts : Diethylurea (EDCI decomposition), HOBt salts.
  • Neutralization : 5% NaHCO3 wash removes acidic impurities.
  • Recycling : Ethanol distillation recovers >90% solvent.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and related structures. The compound may exhibit similar properties due to its structural features.

  • Mechanism of Action : Thiadiazole derivatives are known to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established anticancer agents like paclitaxel and vincristine .
  • Case Studies : In a study examining various thiadiazole derivatives, compounds with similar substitutions demonstrated significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% . While specific data for N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is limited, its structural analogs suggest it may possess comparable efficacy.

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has been well documented, making this compound a candidate for further exploration in this area.

  • Antibacterial Studies : Compounds similar to this compound have shown activity against various bacterial strains. For instance, certain derivatives exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The presence of the sulfanyl group in the compound may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival. This interaction can disrupt normal cellular functions leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structural FeatureEffect on Activity
Thiadiazole Ring Enhances anticancer activity
Sulfanyl Group Potentially increases antimicrobial potency
Difluorophenyl Substitution May improve bioavailability and selectivity

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID (Evidence) Molecular Formula Substituents Melting Point (°C) Notable Properties
Target Compound C₁₆H₁₃F₂N₅O₂S₂ 2,4-difluorophenyl, cyclopropanecarboxamide N/A Rigid cyclopropane; fluorinated aryl enhances metabolic stability
3a () C₂₁H₁₅ClFN₅O₃S₂ 2-chlorophenyl, 4-fluorophenyl, oxazole 182–184 Higher molecular weight; dual halogenation (Cl, F) may improve lipophilicity
N-{N-[5-(2,4-Dichlorophenyl)... () C₁₆H₁₀Cl₂F₂N₄O₂S 2,4-dichlorophenyl, 2,6-difluorobenzamide N/A Dichlorophenyl group increases steric bulk; single-crystal X-ray data confirms planar thiadiazole
Compound 35 () C₂₇H₂₀F₃NO₅S Benzo[d][1,3]dioxol-5-yl, trifluoromethoxybenzoyl N/A Electron-withdrawing trifluoromethoxy group enhances electronegativity
Compound in C₃₃H₂₄N₄O₃S₂ Biphenyl, pyridin-3-yl, benzo[d][1,3]dioxol-5-yl N/A Extended aromatic system (biphenyl) may improve π-π stacking interactions

Key Observations:

  • Halogenation Effects : Fluorine (target compound, 3a) vs. chlorine () substituents influence polarity and bioavailability. Fluorine’s smaller size and electronegativity enhance metabolic stability, while chlorine increases lipophilicity and steric hindrance .
  • Core Heterocycles: Thiadiazole (target compound) vs. oxazole (3a) or thiazole () alters electron distribution.
  • Cyclopropane vs. Larger Rings : The cyclopropane in the target compound imposes rigidity, whereas cyclopentane (e.g., ) or cyclohexane derivatives offer greater flexibility, affecting conformational adaptability in target binding .

Functional Group Variations

  • Sulfanyl Linkers : The target compound’s methylsulfanyl bridge contrasts with ethyl or propyl chains in analogs (e.g., ’s 4-chlorobenzylsulfanyl group). Shorter chains may reduce steric bulk, favoring membrane permeability .
  • Carboxamide vs. Sulfonamide: The cyclopropanecarboxamide group (target compound) vs. Carboxamides typically exhibit stronger dipole interactions, while sulfonamides provide higher acidity (pKa ~10) .

Biological Activity

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
  • Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Cyclopropanecarboxamide Moiety : Contributes to the overall stability and potential bioactivity of the compound.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF-7 (Breast Cancer)24
Thiadiazole Derivative BA549 (Lung Cancer)27.3
Thiadiazole Derivative CDU-145 (Prostate Cancer)43.4

These studies indicate that similar compounds can inhibit cancer cell proliferation effectively .

Antimicrobial Activity

Thiadiazoles are also recognized for their antimicrobial properties. The compound's structural attributes allow it to act against a range of bacterial strains. For example, derivatives have shown activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus
  • Gram-negative bacteria : Including Escherichia coli

The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies suggest that thiadiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. These effects are particularly relevant in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study tested various thiadiazole compounds against multiple bacterial strains, demonstrating effective inhibition comparable to established antibiotics .
  • Anti-inflammatory Research : In vivo models showed that thiadiazole derivatives reduced inflammation markers significantly when compared to control groups .

Q & A

Q. What are the key synthetic strategies for synthesizing this thiadiazole derivative?

  • Methodological Answer : The synthesis typically involves three stages:

Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .

Substituent introduction : Couple the cyclopropanecarboxamide group via nucleophilic substitution or amide bond formation.

Functionalization : Attach the 2,4-difluorophenylcarbamoyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Optimization Tips : Use polar aprotic solvents (e.g., DMF) and monitor reactions via TLC/HPLC for intermediate purity .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Confirm cyclopropane geometry and sulfanyl-thiadiazole connectivity. Compare chemical shifts with analogous compounds (e.g., δ ~2.5 ppm for cyclopropane protons) .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₄F₂N₄O₂S₂).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. oxadiazole rings) .
  • IR spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm⁻¹) and sulfanyl groups (~650 cm⁻¹) .

Q. Which preliminary biological assays are recommended for activity screening?

  • Methodological Answer :
  • Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ comparisons to cisplatin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or metabolic enzymes (e.g., COX-2) using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMSO vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
  • Microwave-assisted synthesis : Reduce reaction time for cyclopropane functionalization (e.g., 30 min vs. 6 hrs conventional) .
  • Purification : Use preparative HPLC with C18 columns to isolate intermediates with >95% purity .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

  • Methodological Answer :
  • Assay standardization : Control pH, temperature, and cofactor concentrations (e.g., ATP for kinases) .
  • SAR analysis : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-methoxyphenyl on IC₅₀) .
  • Molecular docking : Validate binding modes using software (e.g., AutoDock) to identify key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :
  • Flow cytometry : Quantify apoptosis via Annexin V/PI staining in treated cancer cells .
  • Mitochondrial membrane potential assays : Use JC-1 dye to detect disruption (λem = 590 nm) .
  • Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratios .
  • Fluorescence quenching : Study DNA intercalation using ethidium bromide displacement assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.